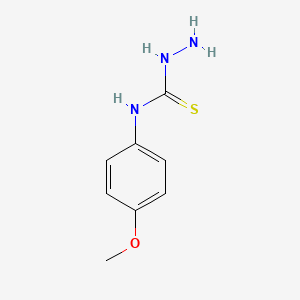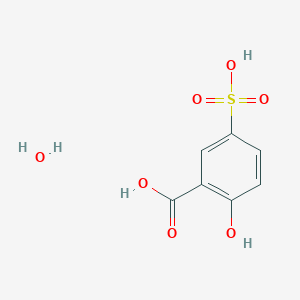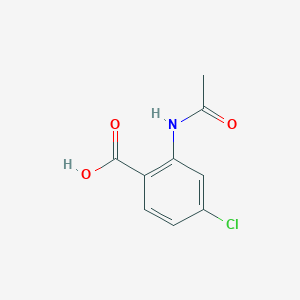
3-クロロ-5-ニトロベンゾニトリル
概要
説明
3-Chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the fifth position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
科学的研究の応用
3-Chloro-5-nitrobenzonitrile is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving nitrile-containing compounds.
Medicine: As a precursor in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: In the production of dyes, pigments, and other specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-5-nitrobenzonitrile involves the nitration of 3-chlorobenzonitrile. The nitration reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the reaction of 3-chloro-5-nitrobenzoyl chloride with a suitable dehydrating agent such as thionyl chloride or phosphorus pentachloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-nitrobenzonitrile often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency in the production process.
化学反応の分析
Types of Reactions
3-Chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in the presence of hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines (NH2R), thiols (RSH), or alkoxides (RO-) in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed
Reduction: 3-Chloro-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
作用機序
The mechanism of action of 3-Chloro-5-nitrobenzonitrile depends on the specific application and the target molecule
Enzyme Inhibition: The nitro group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and modification of biological molecules.
Redox Reactions: The nitro group can undergo redox reactions, affecting the redox state of biological systems and influencing cellular processes.
類似化合物との比較
3-Chloro-5-nitrobenzonitrile can be compared with other similar compounds such as:
3-Chlorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzonitrile: Lacks the chlorine atom, affecting its reactivity and applications.
3-Amino-5-chlorobenzonitrile: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.
The presence of both chlorine and nitro groups in 3-Chloro-5-nitrobenzonitrile makes it a unique compound with distinct reactivity and applications compared to its analogs.
特性
IUPAC Name |
3-chloro-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEQCLVTXOSSQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345217 | |
| Record name | 3-Chloro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-30-1 | |
| Record name | 3-Chloro-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper focuses on a direct chlorination method to synthesize 2-amino-3-chloro-5-nitrobenzonitrile from 2-amino-5-nitrobenzonitrile []. This is significant because it explores direct halogenation as a potential route for obtaining this specific compound. The study investigates the impact of various factors like catalysts, temperature, reaction time, and solvent recycling on the reaction's yield and the selectivity of chlorine addition to the desired position on the benzene ring.
Q2: Why is understanding regioselectivity important in this synthesis?
A2: Regioselectivity refers to the preference of a chemical reaction to occur at a specific position when multiple possibilities exist on a molecule. In the synthesis of 2-amino-3-chloro-5-nitrobenzonitrile [], achieving high regioselectivity is crucial to ensure the chlorine atom primarily attaches to the desired position (position 3) on the benzene ring. The presence of multiple substituents on the ring can influence the reactivity of different positions, making it essential to optimize reaction conditions for the desired product formation and minimize the formation of unwanted isomers.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1585337.png)









